molecular formula C24H27Cl3N2O2 B11208716 3-Chloro-N-[(4-chlorophenyl)(cyclohexylcarbamoyl)methyl]-N-[(4-chlorophenyl)methyl]propanamide CAS No. 1037309-47-9

3-Chloro-N-[(4-chlorophenyl)(cyclohexylcarbamoyl)methyl]-N-[(4-chlorophenyl)methyl]propanamide

Cat. No.: B11208716
CAS No.: 1037309-47-9
M. Wt: 481.8 g/mol
InChI Key: DCPKUGVGRFYKMJ-UHFFFAOYSA-N
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Description

3-Chloro-N-[(4-chlorophenyl)(cyclohexylcarbamoyl)methyl]-N-[(4-chlorophenyl)methyl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes multiple chlorophenyl groups and a cyclohexylcarbamoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[(4-chlorophenyl)(cyclohexylcarbamoyl)methyl]-N-[(4-chlorophenyl)methyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the chlorination of a suitable precursor, followed by the introduction of the cyclohexylcarbamoyl group through a carbamoylation reaction. The final step involves the coupling of the chlorophenyl groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(4-chlorophenyl)(cyclohexylcarbamoyl)methyl]-N-[(4-chlorophenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce dechlorinated derivatives.

Scientific Research Applications

3-Chloro-N-[(4-chlorophenyl)(cyclohexylcarbamoyl)methyl]-N-[(4-chlorophenyl)methyl]propanamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[(4-chlorophenyl)(cyclohexylcarbamoyl)methyl]-N-[(4-chlorophenyl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-[(4-chlorophenyl)(cyclohexylcarbamoyl)methyl]-N-[(4-chlorophenyl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1037309-47-9

Molecular Formula

C24H27Cl3N2O2

Molecular Weight

481.8 g/mol

IUPAC Name

3-chloro-N-[1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl]-N-[(4-chlorophenyl)methyl]propanamide

InChI

InChI=1S/C24H27Cl3N2O2/c25-15-14-22(30)29(16-17-6-10-19(26)11-7-17)23(18-8-12-20(27)13-9-18)24(31)28-21-4-2-1-3-5-21/h6-13,21,23H,1-5,14-16H2,(H,28,31)

InChI Key

DCPKUGVGRFYKMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(C2=CC=C(C=C2)Cl)N(CC3=CC=C(C=C3)Cl)C(=O)CCCl

Origin of Product

United States

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